
ATM Inhibitor-1
概要
説明
ATM Inhibitor-1 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase that plays a crucial role in the DNA damage response. This compound has garnered significant attention in the field of oncology due to its ability to enhance the efficacy of DNA-damaging cancer therapies by inhibiting the repair of DNA double-strand breaks.
準備方法
The synthesis of ATM Inhibitor-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, compounds like AZD0156 and M3541 are synthesized through a series of reactions that include the formation of amide bonds, cyclization, and functional group modifications . Industrial production methods often involve optimizing these synthetic routes to improve yield and scalability while ensuring the purity and stability of the final product.
化学反応の分析
ATM Inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups and enhancing the compound’s stability and activity.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, which help in introducing or replacing functional groups.
Cyclization Reactions: These reactions are essential for forming the core structure of the compound, often involving the use of catalysts and specific reaction conditions.
The major products formed from these reactions include various intermediates that are further processed to obtain the final active compound .
科学的研究の応用
ATM Inhibitor-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the DNA damage response and the role of ATM in cellular processes.
Biology: The compound is used to investigate the mechanisms of DNA repair and the cellular response to DNA damage.
Medicine: this compound is being explored as a potential therapeutic agent in cancer treatment, particularly in combination with radiotherapy and chemotherapy. .
Industry: The compound is used in the development of new cancer therapies and in the production of research reagents and diagnostic tools.
作用機序
ATM Inhibitor-1 exerts its effects by inhibiting the catalytic activity of the ATM protein. This inhibition prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and the activation of cell death pathways. The molecular targets and pathways involved include the phosphorylation of ATM substrates, such as p53 and BRCA1, which play critical roles in the DNA damage response .
類似化合物との比較
ATM Inhibitor-1 is unique in its high potency and selectivity for the ATM protein. Similar compounds include:
AZD0156: Another potent ATM inhibitor that has shown efficacy in preclinical models of cancer.
M3541 and M4076: These compounds belong to a new chemical class of selective ATM inhibitors and have demonstrated strong antitumor activity in combination with radiotherapy.
Compared to these similar compounds, this compound stands out due to its optimized pharmacological properties and its potential for clinical application in enhancing cancer treatment.
特性
IUPAC Name |
6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOFSBIUJPEXTG-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
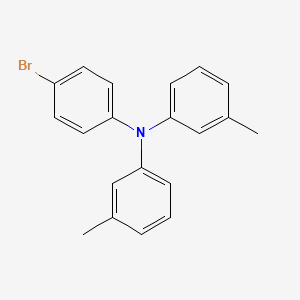
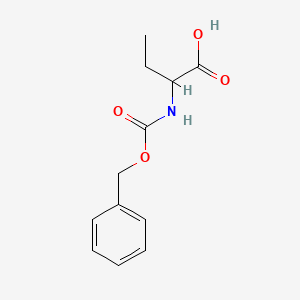
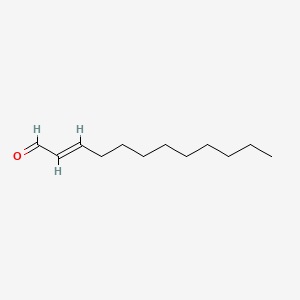
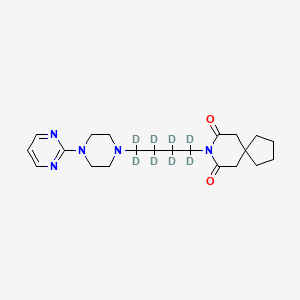
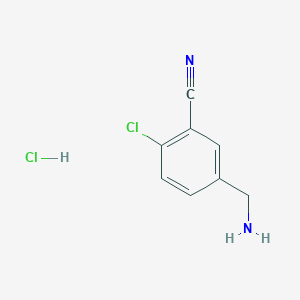

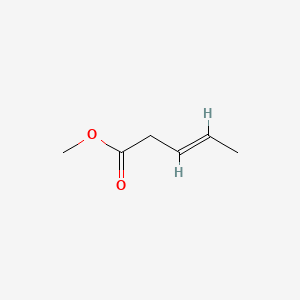
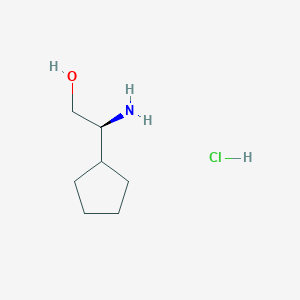
![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)

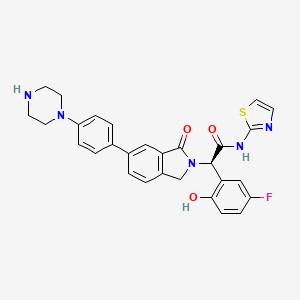
![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)
